
2-(1,1-Diphenylpropoxy)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-Diphenylpropoxy)oxane is an organic compound with the molecular formula C18H20O2 It is characterized by the presence of a diphenylpropoxy group attached to an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Diphenylpropoxy)oxane typically involves the protection of the keto group in 1,3-diphenyl-2-propanone using dioxolane, followed by a palladium-catalyzed cross-coupling reaction with dodecyl magnesium bromide. The reaction conditions include the use of a palladium catalyst and a controlled environment to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of industrial-grade catalysts and reactors designed for large-scale chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1-Diphenylpropoxy)oxane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the oxane ring, where nucleophiles can replace hydrogen atoms under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions include diols, alcohols, and substituted oxane derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(1,1-Diphenylpropoxy)oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(1,1-Diphenylpropoxy)oxane involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The compound may act as an agonist or antagonist, modulating the activity of its targets and influencing various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A structurally related compound with a six-membered ring containing one oxygen atom.
Cyclopentane Fused Oxacyclic Rings: Compounds with similar ring structures but different substituents and functional groups.
Uniqueness
2-(1,1-Diphenylpropoxy)oxane is unique due to its specific diphenylpropoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
144176-13-6 |
|---|---|
Molekularformel |
C20H24O2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
2-(1,1-diphenylpropoxy)oxane |
InChI |
InChI=1S/C20H24O2/c1-2-20(17-11-5-3-6-12-17,18-13-7-4-8-14-18)22-19-15-9-10-16-21-19/h3-8,11-14,19H,2,9-10,15-16H2,1H3 |
InChI-Schlüssel |
GEVANFRVADOBSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B15163434.png)

![1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B15163446.png)
![7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one](/img/structure/B15163451.png)
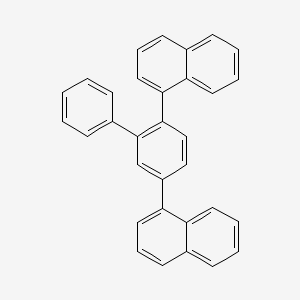
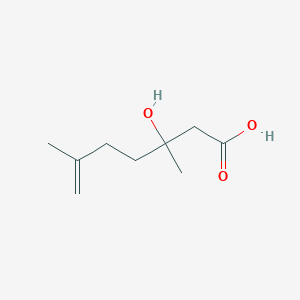
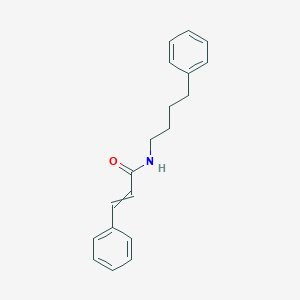
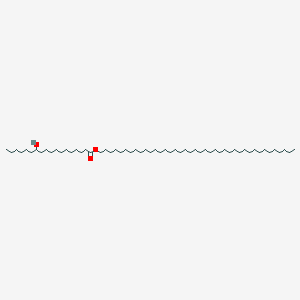
![3-Nitro-6-[2-(quinolin-8-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15163477.png)

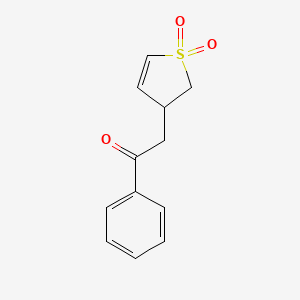
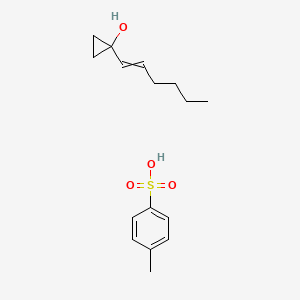
![1,1'-[Oxybis(methylene-4,1-phenylene)]di(ethan-1-one)](/img/structure/B15163510.png)
![1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15163511.png)
